molecular formula C48H36CuN4 B13382966 copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Katalognummer: B13382966
Molekulargewicht: 732.4 g/mol
InChI-Schlüssel: JHELMKOEBWMCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde in the presence of an acid catalyst, followed by the insertion of a copper ion into the porphyrin ring. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Trifluoroacetic acid or acetic acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors with controlled temperature and pressure conditions

    Purification: Techniques such as column chromatography or recrystallization to obtain high-purity products

Analyse Chemischer Reaktionen

Types of Reactions

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the electronic structure of the porphyrin ring.

    Reduction: Reduction reactions can occur at the copper center or the porphyrin ring.

    Substitution: The methylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst

    Reduction: Sodium borohydride or hydrazine

    Substitution: Halogenated reagents or organometallic compounds

Major Products

The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the methylphenyl rings.

Wirkmechanismus

The mechanism of action of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also interact with molecular oxygen, enabling catalytic oxidation reactions. These interactions are crucial for its applications in catalysis and medicine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific combination of copper and methylphenyl groups, which provide distinct electronic and steric properties. These properties make it particularly effective in catalytic and photodynamic applications, distinguishing it from other porphyrin derivatives.

Eigenschaften

Molekularformel

C48H36CuN4

Molekulargewicht

732.4 g/mol

IUPAC-Name

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI-Schlüssel

JHELMKOEBWMCNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.